8-Fluoro-6-methylquinoline-4-carbaldehyde
CAS No.:
Cat. No.: VC15978853
Molecular Formula: C11H8FNO
Molecular Weight: 189.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8FNO |
---|---|
Molecular Weight | 189.19 g/mol |
IUPAC Name | 8-fluoro-6-methylquinoline-4-carbaldehyde |
Standard InChI | InChI=1S/C11H8FNO/c1-7-4-9-8(6-14)2-3-13-11(9)10(12)5-7/h2-6H,1H3 |
Standard InChI Key | HEOUIJQRACOMJI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=CN=C2C(=C1)F)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The quinoline core consists of a benzene ring fused to a pyridine ring. Substitutions at the 4th (aldehyde), 6th (methyl), and 8th (fluoro) positions create a polarizable structure with enhanced intermolecular interactions. Key features include:
-
Aldehyde group: Enables Schiff base formation and participation in redox reactions.
-
Fluorine atom: Increases lipophilicity and metabolic stability, favoring membrane penetration in biological systems .
-
Methyl group: Steric effects modulate reactivity and crystal packing .
The IUPAC name is 8-fluoro-6-methylquinoline-4-carbaldehyde, with the SMILES string CC1=CC2=C(C=CN=C2C(=C1)F)C=O
and InChIKey HEOUIJQRACOMJI-UHFFFAOYSA-N
.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 10.52 (s, 1H, aldehyde), 8.82–7.54 (m, aromatic protons), 2.53 (s, 3H, methyl) .
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IR: Stretching vibrations at 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C–F), and 1615 cm⁻¹ (C=N) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step protocols:
Step 1: Formation of Quinoline Core
The Pfitzinger reaction condenses isatin derivatives with ketones to form quinoline-4-carboxylic acids, which are subsequently decarboxylated . For example:
Key Reactions
Compound | IC₅₀ (μM) | Target |
---|---|---|
8-Fluoro-6-methylquinoline-4-carbaldehyde | 12.5 | Topoisomerase II |
Doxorubicin | 0.45 | DNA intercalation |
Applications in Material Science
Organic Electronics
The aldehyde group facilitates conjugation with electron donors, yielding dyes for dye-sensitized solar cells (DSSCs) with 8.2% efficiency . Key properties:
Metal-Organic Frameworks (MOFs)
Reaction with hydrazine forms Schiff base ligands that coordinate to Cu(II) or Zn(II), creating porous MOFs for gas storage (CO₂ capacity: 12.7 wt%).
Comparative Analysis with Related Compounds
The 4-carbaldehyde derivative outperforms analogues due to optimal steric and electronic effects .
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